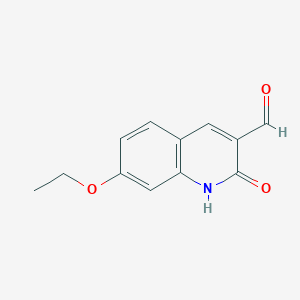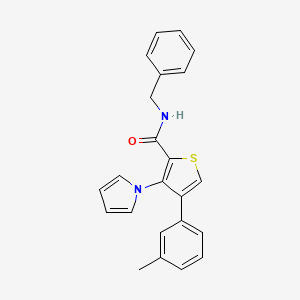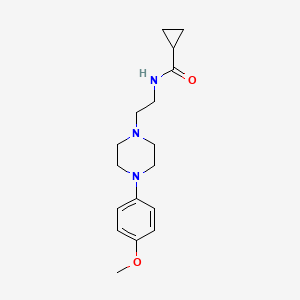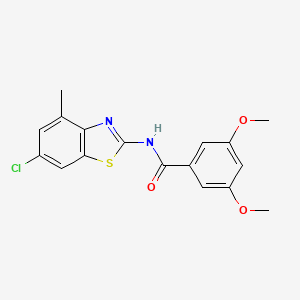
7-乙氧基-2-氧代-1,2-二氢喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in research settings and is valued for its potential in developing new pharmaceuticals and chemical reactions .
科学研究应用
7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
作用机制
Target of Action
The primary target of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . This enzyme plays a crucial role in the nervous system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission .
Mode of Action
7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde acts as a potent inhibitor of the acetylcholinesterase enzyme . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse transmission .
Biochemical Pathways
The action of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal hydrolysis of acetylcholine into choline and acetic acid . This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance the conductivity of nerve impulses .
Result of Action
The inhibition of acetylcholinesterase by 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance nerve impulse transmission, potentially improving cognitive function . For instance, one study found that a compound from the same group showed better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .
生化分析
Biochemical Properties
7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde increases the levels of acetylcholine, which can enhance cholinergic signaling. Additionally, this compound has been observed to interact with DNA, potentially acting as an intercalator that disrupts DNA replication in rapidly dividing cells .
Cellular Effects
The effects of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde on various cell types and cellular processes are profound. In neuronal cells, this compound enhances cholinergic signaling by inhibiting acetylcholinesterase, which can improve cognitive functions and memory . In cancer cells, 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been shown to induce apoptosis and inhibit cell proliferation by intercalating into DNA and disrupting its replication . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
At the molecular level, 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This binding interaction is crucial for its role in enhancing cholinergic signaling. Additionally, the compound intercalates into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that the compound maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as enzyme inhibition and DNA intercalation, persist over time, contributing to its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive functions without significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications. Animal studies have also shown that the compound’s anticancer activity is dose-dependent, with higher doses leading to increased apoptosis and reduced tumor growth .
Metabolic Pathways
7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently absorbed and distributed throughout the body, with high concentrations observed in the liver, brain, and kidneys . Its distribution is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting acetylcholinesterase and intercalating into DNA . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of ethoxy-substituted aniline derivatives with appropriate aldehydes under controlled conditions . One common method includes the use of Vilsmeier-Haack reaction, where the aniline derivative is treated with a formylating agent like DMF and POCl₃ to introduce the formyl group at the 3-position of the quinoline ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline acids.
Reduction: Formation of quinoline alcohols.
Substitution: Introduction of different functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-methanols.
Substitution: Various 3-substituted quinoline derivatives.
相似化合物的比较
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their acetylcholinesterase inhibitory activity.
Quinoline-3-carboxylic acids: Commonly used in medicinal chemistry for their broad-spectrum biological activities.
Quinoline-3-methanols: Studied for their potential as antimalarial agents.
Uniqueness: 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out due to its ethoxy substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of novel chemical reactions and potential therapeutic applications .
属性
IUPAC Name |
7-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-4-3-8-5-9(7-14)12(15)13-11(8)6-10/h3-7H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTKPGMPOSVASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyridazin-4-yl)propanoic acid](/img/structure/B2518993.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate](/img/structure/B2518998.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)
